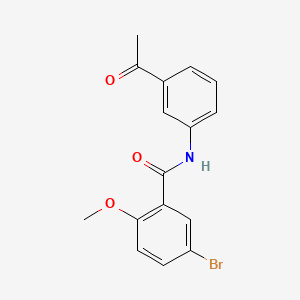

N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide

Description

N-(3-Acetylphenyl)-5-bromo-2-methoxybenzamide is a brominated benzamide derivative characterized by a 5-bromo-2-methoxy-substituted benzoyl core and an N-linked 3-acetylphenyl group. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-10(19)11-4-3-5-13(8-11)18-16(20)14-9-12(17)6-7-15(14)21-2/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRGJLSQACHDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe final step involves the formation of the amide bond by reacting the intermediate with 3-acetylaniline under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

Substitution Products: Various substituted benzamides depending on the nucleophile used.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

Scientific Research Applications

N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide with key analogs from the evidence, focusing on structural features, synthesis methods, and physicochemical properties:

Structural and Functional Insights

- Fluorine substitution (e.g., 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide) introduces metabolic stability but reduces polar surface area .

- Methoxy Group: The 2-methoxy group in the target compound may enhance solubility compared to non-polar analogs (e.g., dichlorophenyl-substituted benzamides) .

- Acetylphenyl vs. Benzoxazolyl : The 3-acetylphenyl group in the target compound provides a ketone functional group for further derivatization, unlike the benzoxazolyl group in 3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide , which offers a rigid, planar structure for metal coordination .

Biological Activity

N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H15BrN2O3

- Molecular Weight : 373.21 g/mol

- IUPAC Name : this compound

The compound features a brominated aromatic ring, an acetyl group, and a methoxy substituent, which contribute to its reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its effects on various cancer cell lines, including breast cancer and leukemia. For instance, a study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and reduced proliferation.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HL-60 (Leukemia) | 15.0 | Caspase activation |

| A549 (Lung) | 18.0 | Cell cycle arrest |

Antimicrobial Properties

The compound has also shown antimicrobial activity against various bacterial strains. In vitro studies indicate that this compound exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs). This inhibition leads to alterations in gene expression associated with cell growth and survival.

- Receptor Modulation : It has been suggested that the compound can modulate signaling pathways by interacting with cellular receptors, thereby influencing processes such as apoptosis and inflammation.

Case Studies

- Breast Cancer Study : A recent study investigated the effects of this compound on triple-negative breast cancer cells. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 12.5 μM) .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against various pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.